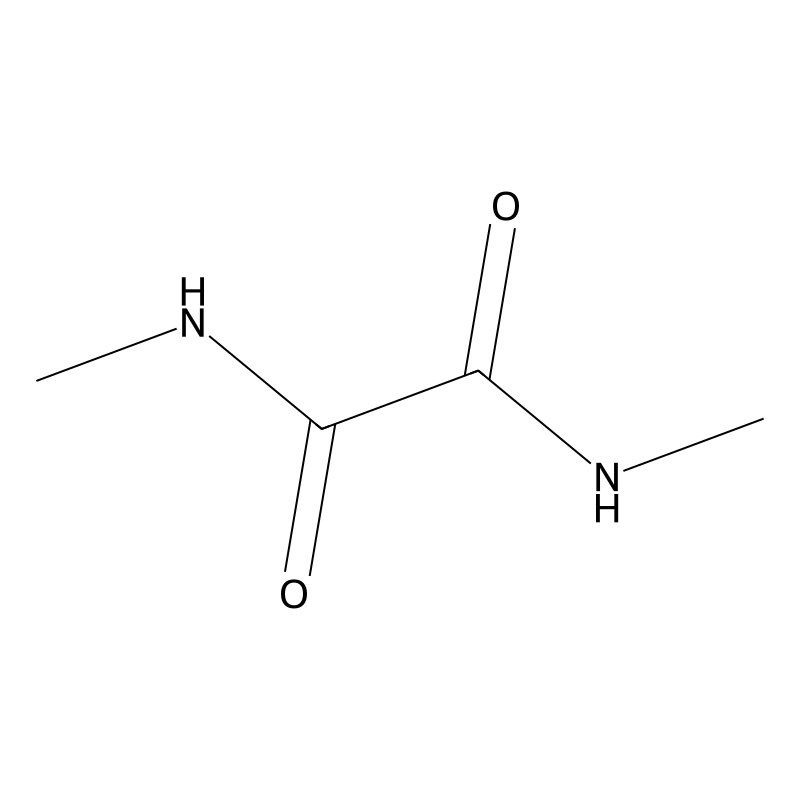

N,N'-Dimethyloxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N,N'-Dimethyloxamide safety data sheet and handling precautions

Chemical Identification & Basic Properties

The table below summarizes the core identifying information and physical characteristics of N,N'-Dimethyloxamide.

| Property | Description |

|---|---|

| CAS Number | 615-35-0 [1] [2] |

| Molecular Formula | C₄H₈N₂O₂ [1] [2] |

| Molecular Weight | 116.12 g/mol [1] [2] |

| Synonyms | N,N'-Dimethyloxalamide; N¹,N²-Dimethylethanediamide [2] |

| Melting Point | 215-217 °C (lit.) [1] [2] |

| Density | 1.091±0.06 g/cm³ (Predicted) [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol [2] |

| Form | Crystals [2] |

| Log P | -1.11 [3] |

Hazard and Handling Information

The available hazard information is limited. One source lists the following [2]:

- Hazard Codes: Xi - Irritant

- Risk Statements (R-codes):

- R36/37/38: Irritating to eyes, respiratory system, and skin.

- Safety Statements (S-codes):

- S22: Do not breathe dust.

- S24/25: Avoid contact with skin and eyes.

Based on this hazard classification, the following handling precautions are recommended:

Handling Precautions

The following workflow outlines the standard personal protection and handling procedures for a solid chemical irritant.

Standard handling workflow for a solid chemical irritant.

How to Obtain a Full Safety Data Sheet

The information found does not include critical toxicological data (e.g., LD50), complete ecological information, or detailed disposal considerations. To ensure safety in your research and development work, I strongly advise you to take the following steps to obtain a complete Safety Data Sheet (SDS):

- Contact Suppliers Directly: The most reliable source for an SDS is the chemical supplier. Several suppliers are listed in the search results, such as Hebei Chuanghai Biotechnology, Dayang Chem, and Thermo Scientific (Alfa Aesar) [1] [2]. You can visit their websites or contact them to request a current SDS for CAS 615-35-0.

- Consult Specialized Databases: Search professional chemical safety databases like those from PubMed or TOXNET (via NIH) for toxicology literature.

References

Key Identifiers and Physical Properties of N,N'-Dimethyloxamide

The table below summarizes the fundamental identifying information and physical characteristics of N,N'-Dimethyloxamide.

| Property Type | Value / Description |

|---|---|

| CAS Registry Number | 615-35-0 [1] [2] [3] |

| Molecular Formula | C4H8N2O2 [1] [2] [3] |

| IUPAC Name | N,N'-Dimethylethanediamide [2] [4] |

| Average Molecular Mass | 116.12 g/mol [1] [3] [4] |

| Melting Point | 214 - 217 °C [4] [5] |

| Density | 1.1 ± 0.1 g/cm³ [4] |

| Other Names | NN'-Dimethyloxamide, N,N'-Dimethyloxalamide [2] [4] [5] |

Analytical Methods for Identification

For researchers, confirming the identity and purity of a compound requires analytical techniques. The following section details experimental protocols and key data for identifying this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for identifying functional groups by measuring the absorption of infrared light by chemical bonds.

- Protocol: The IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database [3]. For solid samples, the standard KBr pellet method is typically used. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet under high pressure. This pellet is then placed in the FT-IR spectrometer for analysis.

- Key Spectral Data: The IR spectrum is acquired in the gas phase [3]. You can access and download the digitized spectrum from the NIST Chemistry WebBook for direct comparison with your experimental data [3].

Melting Point Determination

Melting point is a classic and straightforward method for assessing the purity and identity of a solid compound.

- Protocol:

- Apparatus Setup: Use a melting point apparatus (e.g., capillary tube method or a modern automated melting point instrument). Ensure the instrument is properly calibrated.

- Sample Preparation: Finely powder a small amount of the dry compound. Pack it tightly into a sealed-end capillary tube to a height of 2-3 mm.

- Measurement: Place the capillary tube in the apparatus and heat the sample at a controlled rate (e.g., 1-2 °C per minute) as you approach the expected melting point.

- Observation: Record the temperature range at which the sample begins to melt (first drop of liquid) and when it becomes completely liquid. A pure compound typically exhibits a sharp melting range of 1-2 °C.

- Expected Result: A pure sample of this compound will melt between 214°C and 217°C [4] [5]. A depressed or broadened melting point suggests impurities.

Safety and Handling Information

Proper handling procedures are essential for laboratory safety.

- Hazard Statements: This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [4].

- Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors (P261). If in eyes, rinse cautiously with water for several minutes and remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) [4].

Experimental Identification Workflow

The diagram below outlines a logical workflow for identifying an unknown sample as this compound.

Identification Workflow for this compound

References

- 1. , N ′- N | CAS 615-35-0 | SCBT - Santa Cruz... Dimethyloxamide [scbt.com]

- 2. NN′- Dimethyloxamide | C4H8 N 2O2 [chemspider.com]

- 3. , N '- N Dimethyloxamide [webbook.nist.gov]

- 4. NN'- Dimethyloxamide | CAS#:615-35-0 | Chemsrc [chemsrc.com]

- 5. , N '- N , 98% 5 g | Buy Online | Thermo Scientific Alfa... Dimethyloxamide [fishersci.co.uk]

N,N'-Dimethyloxamide storage conditions stability

N,N'-Dimethyloxamide Technical Data

The table below summarizes the key chemical and physical properties of this compound identified from the search results.

| Property | Value / Description |

|---|---|

| CAS Number | 615-35-0 [1] [2] [3] |

| Molecular Formula | C₄H₈N₂O₂ [1] [2] [3] |

| Molecular Weight | 116.12 g/mol [1] [2] [3] |

| Melting Point | 214-217 °C (lit.) [1] [3] |

| Density | 1.1±0.1 g/cm³ [3] |

| Purity | 98% [1] |

| Physical Form | Solid powder to crystal [1] [3] |

| SMILES | CNC(=O)C(=O)NC [1] |

| Hazard Statements | H315-H319-H335 [3] |

The general safety and storage information from the search results indicates that this compound is for Research Use Only and is not intended for diagnostic or therapeutic use [2]. One source recommends storing the chemical sealed in dry conditions at room temperature [3]. It is also advised to store it away from strong oxidizing agents due to its stability under normal temperature and pressure [3].

Forced Degradation Studies: A Methodological Framework

Forced degradation studies are essential in drug development to understand the stability of a drug substance and to develop analytical methods that can distinguish the active ingredient from its degradation products [4]. The following workflow outlines the general process for conducting these studies.

Detailed Experimental Protocols for Forced Degradation

The core of forced degradation involves subjecting the drug substance to various stress conditions. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework, and the following table outlines standard conditions. Note: These are generalized protocols; specific parameters for this compound would need to be established experimentally.

| Stress Condition | Typical Experimental Protocol | Purpose & Insights |

|---|---|---|

| Acidic Hydrolysis | Procedure: Prepare a solution of the drug substance in a suitable solvent (e.g., water, methanol). Add a defined concentration of acid (e.g., 0.1 - 1 M HCl). Heat at an elevated temperature (e.g., 40-70°C) for a specified time (hours to days). Quenching: Neutralize with base at the end of the stress period. | To simulate degradation via hydrolysis of amide bonds, potentially leading to the formation of methylamine and oxalic acid derivatives. |

| Basic Hydrolysis | Procedure: Prepare a drug solution and add a base (e.g., 0.1 - 1 M NaOH). Heat at 40-70°C for a set duration. Quenching: Neutralize with acid. | Similar to acid hydrolysis, to assess the stability of the molecule under basic conditions and identify related degradation products. |

| Oxidative Stress | Procedure: Expose the drug substance in solution to an oxidizing agent (e.g., 0.1 - 3% hydrogen peroxide). Stress is often performed at room temperature to moderate temperature for a period of hours to days. | To evaluate susceptibility to oxidation, which may affect the carbon-nitrogen bonds or other reactive sites in the molecule. |

| Thermal Stress | Procedure: Expose the solid drug substance or a solution to elevated temperatures (e.g., 50-80°C) for a prolonged period (days to weeks). This can be done in a stability chamber. | To understand the intrinsic stability of the molecule and predict its shelf-life under long-term storage conditions. |

| Photolytic Stress | Procedure: Expose the solid drug substance and/or its solution to controlled light exposure as per ICH Q1B guidelines. This includes exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light. | To determine if the molecule is photosensitive and requires protective (e.g., light-resistant) packaging. |

Key Considerations for Researchers

To ensure the success and regulatory acceptance of forced degradation studies, keep the following points in mind:

- Specificity of Methods: The primary goal is to demonstrate that your analytical method (e.g., HPLC) can adequately separate and quantify the drug from its degradation products. The method must be "stability-indicating" [4].

- Degradation Extent: Stress conditions should be severe enough to generate approximately 5-20% degradation of the main compound. This provides sufficient degradation products for characterization without pushing the molecule into secondary degradation pathways [4].

- Pathway Elucidation: Forced degradation provides an "insight into degradation pathways and degradation products," which is crucial for improving formulation strategies and selecting appropriate packaging [4].

- Analytical Techniques: A combination of techniques is essential for characterizing degradation products. Chromatography (HPLC, LC-MS) is central, complemented by spectroscopic methods (NMR, MS) for structural elucidation of isolated impurities.

References

- 1. , N '- N , 98% 5 g | Buy Online | Thermo Scientific Alfa... Dimethyloxamide [fishersci.co.uk]

- 2. , N ′- N | CAS 615-35-0 | SCBT - Santa Cruz... Dimethyloxamide [scbt.com]

- 3. NN'- Dimethyloxamide | CAS#:615-35-0 | Chemsrc [chemsrc.com]

- 4. sciencedirect.com/science/article/pii/S2095177913001007 [sciencedirect.com]

Comprehensive Application Notes and Protocols: Synthesis of Imidazole Derivatives from N,N'-Dimethyloxamide

Introduction to Imidazole Derivatives and the Wallach Synthesis

Imidazole derivatives represent a significant class of nitrogen-containing heterocycles with profound importance in medicinal chemistry and drug development. The imidazole ring is a five-membered aromatic structure containing two nitrogen atoms at non-adjacent positions (1,3-diazole) and demonstrates remarkable amphoteric properties due to its ability to function as both a weak acid and base. This unique characteristic enables imidazole to participate in various chemical interactions and biological processes, making it an invaluable scaffold in pharmaceutical compounds. The Wallach synthesis, first reported in the 19th century, provides a historically significant route to imidazole derivatives starting from oxamide precursors, specifically N,N'-Dimethyloxamide, offering researchers a methodical approach to access these privileged structures [1] [2].

The significance of imidazole derivatives in drug development is substantiated by their presence in numerous commercially available therapeutics. Key examples include antifungal agents (ketoconazole, miconazole), antiulcer medications (omeprazole, pantoprazole), antihistamines (clemizole, astemizole), and antiparasitic drugs (metronidazole, tinidazole) [3] [4]. This diverse therapeutic profile underscores the importance of developing efficient synthetic methodologies for imidazole derivatives, with the Wallach synthesis representing a fundamental approach that continues to inform contemporary synthetic strategies. The protocol described herein focuses specifically on the transformation of this compound into N-methylimidazole derivatives, providing researchers with a detailed experimental framework for accessing these valuable compounds.

Wallach Synthesis Protocol: From this compound to N-Methylimidazole

Historical Context and Reaction Mechanism

The Wallach synthesis, originally documented in the late 19th century, establishes a foundational route for constructing the imidazole ring system from oxamide precursors. This method specifically enables the conversion of This compound into N-methylimidazole through a sequential transformation process. The synthetic sequence begins with the reaction between this compound and phosphorus pentachloride (PCl₅), leading to the formation of a chlorinated intermediate. Subsequent reduction of this intermediate, historically achieved using hydroiodic acid (HI), yields the final N-methylimidazole product [1] [2]. This route represents one of the earlier documented syntheses of imidazole derivatives and provides important insights into the reactivity of oxamide compounds toward heterocycle formation.

The mechanistic pathway of the Wallach synthesis proceeds through discrete steps that transform the oxamide backbone into the characteristic imidazole ring structure. Initially, PCl₅-mediated chlorination of the carbonyl groups generates a reactive dichloro intermediate, which undergoes cyclization facilitated by the proximal nitrogen atoms. The exact mechanism of the final reduction step remains somewhat empirically derived in historical literature, but contemporary understanding suggests the hydroiodic acid facilitates reductive dechlorination while promoting aromatization to yield the thermodynamically stable aromatic imidazole system. This transformation exemplifies the strategic construction of heterocyclic frameworks through the functionalization of acyclic precursors, a principle that continues to underpin modern heterocyclic synthesis [2].

Detailed Experimental Procedure

2.2.1 Step 1: Chlorination of this compound

Table 1: Reagents and Quantities for Chlorination Step

| Reagent/Material | Quantity | Purity/Specification | Molar Equivalents |

|---|---|---|---|

| This compound | 10.0 g | ≥98% purity | 1.0 equiv |

| Phosphorus pentachloride (PCl₅) | 22.5 g | ≥95% purity | 2.2 equiv |

| Anhydrous dichloromethane | 150 mL | Anhydrous, over molecular sieves | Solvent |

| Argon or nitrogen gas | - | High purity (>99.5%) | Inert atmosphere |

Stepwise Protocol:

- Begin by assembling the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing dropping funnel, and thermometer. The system should be connected to an inert gas source and vented through an appropriate acid gas scrubber containing basic aqueous solution (e.g., 5% NaOH) to neutralize any HCl vapors.

- Purge the entire system thoroughly with inert gas (argon or nitrogen) for at least 15 minutes to establish an oxygen- and moisture-free environment.

- Charge the flask with this compound (10.0 g) followed by anhydrous dichloromethane (100 mL). Initiate stirring to achieve a homogeneous suspension.

- Carefully transfer phosphorus pentachloride (22.5 g) to the dropping funnel and dissolve it in the remaining anhydrous dichloromethane (50 mL).

- With continuous stirring under inert atmosphere, slowly add the PCl₅ solution dropwise over 45-60 minutes while maintaining the reaction temperature between 20-25°C using a cooling bath if necessary.

- After complete addition, continue stirring the reaction mixture at room temperature (20-25°C) for 12-16 hours (overnight). Monitor the reaction progress by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase.

- Upon reaction completion, carefully transfer the mixture to a 500 mL separation funnel and quench by slow, dropwise addition to ice-cold water (200 mL) with vigorous stirring in an ice bath.

- Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) until effervescence ceases, followed by brine (100 mL).

- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (rotary evaporator, bath temperature ≤30°C) to obtain the crude chlorinated intermediate as a pale yellow solid.

- The intermediate can be used directly in the subsequent reduction step without further purification. For characterization purposes, a small aliquot can be purified by recrystallization from anhydrous ethanol to afford white crystals.

2.2.2 Step 2: Reduction to N-Methylimidazole

Table 2: Reagents and Quantities for Reduction Step

| Reagent/Material | Quantity | Purity/Specification | Molar Equivalents |

|---|---|---|---|

| Chlorinated intermediate | Crude from previous step | - | 1.0 equiv |

| Hydroiodic acid (HI) | 50 mL | 57% w/w, stabilized | 5.0 equiv |

| Ethanol (absolute) | 100 mL | ≥99.5% | Solvent |

| Sodium thiosulfate solution | 100 mL | 10% w/w aqueous | Quenching agent |

Stepwise Protocol:

- In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude chlorinated intermediate in absolute ethanol (100 mL).

- Carefully add hydroiodic acid (57%, 50 mL) dropwise with continuous stirring. Caution: This addition is exothermic and produces HI vapors - perform in a well-ventilated fume hood.

- After complete addition, heat the reaction mixture to gentle reflux (78-80°C) with continuous stirring for 4-6 hours. Monitor reaction progress by TLC using silica gel plates with methanol/dichloromethane (1:4) as the mobile phase.

- Upon completion, allow the reaction mixture to cool to room temperature, then carefully transfer to a 500 mL separatory funnel.

- Neutralize the acidic solution by slow, careful addition of 10% sodium hydroxide solution with continuous stirring and cooling in an ice bath until pH 8-9 is achieved.

- Extract the aqueous mixture with dichloromethane (3 × 75 mL). Combine the organic extracts and wash with sodium thiosulfate solution (10%, 100 mL) to remove any residual iodine, followed by brine (100 mL).

- Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure (rotary evaporator, bath temperature ≤35°C) to obtain the crude product as a brownish liquid.

- Purify the crude material by vacuum distillation (collecting fraction at 198-200°C at atmospheric pressure) or by column chromatography on silica gel using a gradient of methanol (0-10%) in dichloromethane as eluent to afford pure N-methylimidazole as a colorless to pale yellow liquid.

Analytical Characterization and Quality Control

Spectroscopic Validation:

- FT-IR Spectroscopy: Characteristic absorptions should include N-H stretching at ~3388-3589 cm⁻¹ (broad), C-H stretching at ~2956 cm⁻¹, and C=N/C=C stretching at ~1582-1616 cm⁻¹ [5].

- ¹H NMR (500 MHz, DMSO-d6): Expected signals at δ 7.65 (s, 1H, H-2), 7.10 (s, 1H, H-4/H-5), 7.08 (s, 1H, H-5/H-4), and 3.65 (s, 3H, N-CH₃) [6].

- ¹³C NMR (125 MHz, DMSO-d6): Expected signals at δ 137.5 (C-2), 129.2 (C-4/C-5), 128.8 (C-5/C-4), and 33.2 (N-CH₃).

- Mass Spectrometry: EI-MS m/z 82 [M]⁺ for C₄H₆N₂.

Purity Assessment:

- Determine final product purity by analytical HPLC (C18 column, methanol/water 60:40, 1.0 mL/min, UV detection at 210 nm) with purity ≥95% by area normalization.

- Confirm the absence of residual solvents and starting materials by gas chromatography (GC).

- Verify identity and purity by comparison with authentic commercial standards when available.

Critical Safety Considerations

The Wallach synthesis involves several significant hazardous materials and reactions that require stringent safety protocols:

- Phosphorus pentachloride (PCl₅) is a moisture-sensitive, corrosive solid that reacts violently with water, releasing hydrogen chloride (HCl) gas. All handling must occur in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles.

- Hydroiodic acid (HI) is a strong, corrosive acid that can cause severe burns and releases toxic vapors. Use in a well-ventilated fume hood with appropriate acid-resistant PPE.

- All reaction steps should be conducted behind safety shields with proper pressure relief mechanisms in place due to the potential for pressure buildup and exothermic reactions.

- Implement comprehensive waste management procedures for halogenated byproducts and acidic wastes according to institutional environmental health and safety guidelines.

The following workflow diagram illustrates the complete Wallach synthesis procedure with critical control points:

Diagram 1: Wallach Synthesis Workflow from this compound to N-Methylimidazole

Modern Synthetic Approaches and Methodological Advances

Contemporary Modifications and Green Chemistry Alternatives

While the classical Wallach synthesis provides historical foundation, contemporary synthetic methodologies have evolved to address limitations in yield, safety, and environmental impact. Modern approaches have introduced catalytic systems, alternative reaction media, and energy-efficient activation methods that offer significant improvements over traditional procedures. The development of green chemistry principles has particularly influenced recent advances in imidazole synthesis, with researchers focusing on atom economy, reduced waste generation, and safer reagents [7] [5]. These innovations provide valuable alternatives while maintaining the core strategic transformation of oxamide-like precursors into the imidazole architecture.

Deep Eutectic Solvents (DES) represent one of the most promising green chemistry approaches for imidazole synthesis. Recent research has demonstrated the successful application of ternary DES systems composed of dimethyl urea, SnCl₂, and HCl as both reaction medium and catalyst for imidazole derivative synthesis. These systems offer multiple advantages, including recyclability (maintaining performance after 5 cycles), high yields (typically >85%), and mild reaction conditions (60-90°C) [5]. Similarly, microwave-assisted synthesis has emerged as a powerful technique for rapid imidazole formation, significantly reducing reaction times from hours to minutes while improving yields and product purity. These modern approaches demonstrate the ongoing innovation in imidazole synthesis methodology while maintaining the fundamental chemical transformations established in classical routes like the Wallach synthesis.

Comparative Analysis of Synthetic Methods

Table 3: Comparison of Imidazole Synthesis Methods from Various Starting Materials

| Synthetic Method | Starting Materials | Reaction Conditions | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Wallach Synthesis | This compound, PCl₅, HI | Stepwise, 20-80°C, 16-22h total | ~60-70% (historical) | Historical significance, direct route from oxamide | Low yields, hazardous reagents (PCl₅, HI), multiple steps |

| Debus-Radziszewski | Dicarbonyl compound, aldehyde, NH₄OAc | One-pot, 60-80°C, 2-6h | 70-95% | One-pot procedure, high yields, versatile substitutions | Limited to 2,4,5-trisubstituted imidazoles |

| Green DES Method | Benzil, aldehyde, NH₄OAc in DES | One-pot, 60-90°C, 45-110min | 85-96% | Environmentally friendly, recyclable catalyst, excellent yields | Specialized solvent preparation required |

| Microwave-Assisted | Dicarbonyl, aldehyde, NH₄OAc | MW irradiation, solvent-free, 5-7min | 80-92% | Rapid synthesis, high efficiency, clean reaction profile | Specialized equipment required, limited scale-up potential |

| Van Leusen Synthesis | TosMIC, aldimine | Base-induced cycloaddition | 65-90% | Broad substrate scope, mild conditions | Requires pre-formed aldimines |

Experimental Protocol for Modern Deep Eutectic Solvent Method

DES Preparation:

- Combine dimethylurea (DMU, 10 mmol, 0.9 g), tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 mmol, 2.3 g), and hydrochloric acid (37%, 10 mmol, 0.82 mL) in a round-bottom flask.

- Stir the mixture at room temperature until a homogeneous, colorless liquid forms (typically 30-60 minutes).

- Characterize the resulting DES by FT-IR spectroscopy to confirm formation (characteristic shifts in C=O stretching at ~1682 cm⁻¹ indicating coordination with Sn²⁺ ions) [5].

Imidazole Synthesis in DES:

- In a test tube, combine benzil (0.5 mmol, 105.0 mg), benzaldehyde (0.5 mmol, 51.0 µL), and ammonium acetate (1.0 mmol, 77.0 mg).

- Add the prepared DES (0.5 mL) to the reaction mixture.

- Stir the mixture at 60°C for 45 minutes, monitoring reaction progress by TLC.

- Upon completion, add water (10 mL) to the reaction mixture and cool in an ice bath.

- Collect the precipitated product by filtration and recrystallize from ethanol to afford pure 2,4,5-triphenylimidazole.

The following diagram illustrates the strategic relationship between classical and modern synthetic approaches:

Diagram 2: Evolution from Classical to Modern Synthetic Approaches for Imidazole Derivatives

Experimental Optimization and Practical Implementation

Method Selection Guidance

The choice of synthetic methodology for preparing imidazole derivatives should be guided by multiple factors, including target substitution pattern, available infrastructure, sustainability considerations, and scale requirements. For researchers specifically interested in the Wallach synthesis route from this compound, we recommend considering the modern DES approach as a complementary or alternative method that maintains the strategic transformation while addressing many limitations of the classical procedure. The DES method offers superior sustainability metrics and safer handling profiles while providing excellent yields of tri- and tetra-substituted imidazoles [5]. This approach aligns with contemporary green chemistry principles while delivering high-quality products suitable for pharmaceutical development.

For laboratories equipped with appropriate instrumentation, microwave-assisted methods provide unparalleled efficiency in imidazole synthesis, reducing reaction times from hours to minutes while maintaining or improving yields. The van Leusen reaction offers an alternative strategic approach for imidazole formation with different substitution patterns, particularly valuable for accessing 1,4,5-trisubstituted derivatives [4]. When planning synthetic routes, researchers should consult the comparative data in Table 3 to align method selection with specific project requirements, considering that some methods may be better suited for library synthesis while others excel in targeted compound preparation.

Troubleshooting and Optimization Strategies

Common challenges in imidazole synthesis include low yields, product purification difficulties, and formation of byproducts. For the classical Wallach synthesis specifically, we recommend the following optimization strategies:

- Low Conversion in Chlorination Step: Ensure strict anhydrous conditions and use freshly purified PCl₅. The reaction can be monitored by the disappearance of the carbonyl stretches in FT-IR spectroscopy (should shift from ~1680 cm⁻¹ to ~1750 cm⁻¹ for the chlorinated intermediate).

- Poor Reduction Efficiency: Use freshly prepared hydroiodic acid and consider alternative reducing agents such as triphenylphosphine or zinc dust in acidic media for improved yields.

- Product Purity Issues: Implement a dual purification strategy combining column chromatography (silica gel, methanol/dichloromethane gradient) with subsequent recrystallization from anhydrous ethanol.

- Scale-Up Challenges: For larger-scale preparations (>10 g), consider continuous flow approaches or slow reagent addition strategies to control exotherms and improve reproducibility.

For the modern DES method, key optimization parameters include DES composition ratio (adjusting DMU:SnCl₂:HCl proportions between 1:1:1 to 1:1.5:1.5), reaction temperature (optimizing between 50-90°C), and catalyst recycling (recovering and reusing the DES phase for multiple reaction cycles). Systematic optimization using design of experiments (DoE) approaches can efficiently identify ideal reaction conditions for specific target molecules.

Applications and Conclusion

Therapeutic Applications of Imidazole Derivatives

The broad pharmacological significance of imidazole derivatives underscores the importance of efficient synthetic methodologies like the Wallach synthesis and its modern counterparts. These compounds demonstrate remarkable structural versatility, enabling interactions with diverse biological targets across therapeutic areas. In antifungal applications, imidazole derivatives such as ketoconazole and miconazole function by inhibiting ergosterol synthesis, disrupting fungal cell membrane integrity [3]. In antiulcer therapeutics, drugs like omeprazole and pantoprazole target the H+/K+ ATPase pump, effectively reducing gastric acid secretion. Additional applications include antihistamine agents (clemizole, astemizole), antiparasitic drugs (metronidazole, tinidazole), and anticancer agents (dacarbazine) [1] [3] [4].

The structure-activity relationships of imidazole derivatives reveal key pharmacophoric elements that influence therapeutic efficacy. The basic nitrogen atoms facilitate hydrogen bonding and coordination with biological targets, while the aromatic system enables π-π stacking interactions with receptor residues. Strategic substituent modifications at the 1-, 2-, 4-, and 5-positions of the imidazole ring modulate properties including lipophilicity, basicity, metabolic stability, and target affinity. These structural insights guide medicinal chemists in optimizing imidazole-based compounds for specific therapeutic applications, with synthetic methodologies like the Wallach synthesis providing access to key structural motifs for structure-activity relationship studies.

Conclusion and Future Perspectives

The Wallach synthesis from this compound represents a historically significant route to imidazole derivatives that continues to inform contemporary synthetic strategy. While the classical procedure suffers from limitations including moderate yields and hazardous reagents, its strategic approach to imidazole ring formation remains conceptually valuable. Modern methodologies, particularly deep eutectic solvent systems and microwave-assisted techniques, have addressed many of these limitations while aligning with green chemistry principles. These advances demonstrate the ongoing evolution of synthetic organic chemistry toward more efficient, sustainable, and practical methodologies.

Future directions in imidazole synthesis will likely focus on further sustainability improvements, including photocatalytic methods, flow chemistry approaches, and biocatalytic routes. The integration of artificial intelligence and machine learning for reaction optimization and prediction represents another promising frontier. As the therapeutic relevance of imidazole derivatives continues to expand across drug discovery programs, the development of efficient, scalable, and environmentally responsible synthetic methodologies remains a crucial objective for medicinal and process chemistry. The protocols and applications detailed in these Application Notes provide researchers with both fundamental understanding and practical tools for accessing this privileged structural class.

References

- 1. (PDF) Routes of synthesis and biological significances of Imidazole ... [academia.edu]

- 2. : SYNTHESIS, PROPERTIES AND... | PharmaTutor IMIDAZOLE [pharmatutor.org]

- 3. and therapeutic potential of Synthesis containing compounds imidazole [bmcchem.biomedcentral.com]

- 4. An Overview on Synthesis , Properties and Biological Activities of... [ijpsjournal.com]

- 5. Green synthesis of imidazole derivatives in a ternary deep eutectic... [nature.com]

- 6. and computational evaluation of Synthesis -based functional... imidazole [pubs.rsc.org]

- 7. Various synthesis and biological evaluation of some tri... [pmc.ncbi.nlm.nih.gov]

N,N'-Dimethyloxamide phosphorus pentachloride reaction method

Application Notes: N,N'-Dimethyloxamide & PCl₅ Reaction

This reaction is a classic method, known as the Wallach synthesis, for constructing the imidazole ring, a crucial scaffold in medicinal chemistry [1] [2]. The process involves a cyclization and chlorination reaction where PCl₅ acts as both a dehydrating agent and a chlorinating agent [3].

The primary product, 5-Chloro-1-methylimidazole (CAS 872-49-1), is a pale yellow to colorless liquid that serves as a versatile building block for further chemical transformations, including the development of pharmaceuticals [4].

Table 1: Key Reaction Components and Their Roles

| Component | Role in the Reaction | Key Properties & Hazards |

|---|---|---|

| This compound | Starting material, provides carbon and nitrogen backbone for the imidazole ring. | - |

| Phosphorus Pentachloride (PCl₅) | Reagent. Acts as both a chlorinating and dehydrating agent [3]. | - Highly corrosive [5] [6].

- Reacts violently with water, releasing HCl gas [5] [6].

- Acutely toxic and irritating to skin, eyes, and respiratory system [6] [7]. | | 5-Chloro-1-methylimidazole | Desired product. A useful synthetic intermediate [4]. | - Molecular Formula: C₄H₅ClN₂ [4]

- Molecular Weight: 116.55 g/mol [4]

- Appearance: Pale yellow to colorless liquid [4]

- Boiling Point: 82-85 °C at 11 mmHg [4]

- Density: 1.25 g/mL at 25 °C [4] |

Experimental Protocol

This protocol is adapted from a detailed synthetic procedure found in the literature [4].

Reaction Setup and Procedure

Step 1: Reaction of this compound with PCl₅

- Charge: In a suitable reaction flask, place this compound (116.1 g, 1.0 mol).

- Addition: Carefully add phosphorus pentachloride (383.2 g, 1.8 mol) to the flask.

- Initial Heating: Heat the mixture to approximately 60 °C. A melt will form with simultaneous foam generation.

- Main Reaction: Stir the reaction mixture at a maintained temperature of 85-95 °C for 2 hours [4].

Step 2: Work-up and Isolation

- Distillation: After the reaction time, distill the mixture to remove the by-product, phosphorus oxychloride (POCl₃) [4].

- Quenching: Dissolve the dark brown residue in water (700 mL).

- Basification: Carefully adjust the pH of the aqueous solution to 8 using a potassium hydroxide solution (e.g., 915 g of a 12.75% KOH solution).

- Extraction: Extract the aqueous phase with dichloromethane (DCM, 4 x 500 mL).

- Drying: Combine the organic (DCM) extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄).

- Concentration: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a reddish-brown liquid.

- Purification: Purify the crude product via vacuum distillation to isolate 5-Chloro-1-methylimidazole as a colorless liquid [4].

The following workflow outlines the synthesis and purification process:

Reaction Analysis and Characterization

Table 2: Reaction Yield and Product Characterization Data [4]

| Parameter | Value / Description |

|---|---|

| Theoretical Molar Yield | 1.0 mol |

| Isolated Mass | 53.1 g |

| Isolated Yield | 46% |

| Product Appearance | Colorless liquid |

| Spectroscopic Data (¹H NMR) | δ 7.33 (s, 1H, 4-H), 6.80 (s, 1H, 2-H), 3.47 (s, 3H, CH₃) |

| Spectroscopic Data (¹³C NMR) | δ 137.4 (C-2), 126.0 (C-4), 118.4 (C-5), 31.6 (CH₃) |

Critical Safety and Handling Notes

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including eyes shields, face shields, suitable gloves, and a type P3 respirator when handling PCl₅ [7]. Conduct all procedures in a certified fume hood.

- Phosphorus Pentachloride: PCl₅ is moisture-sensitive, corrosive, and reacts violently with water, producing toxic and corrosive hydrogen chloride (HCl) gas [5] [6]. It causes severe skin burns and eye damage [7].

- Waste Disposal: Follow all local regulations for disposing of hazardous chemical waste, including organic solvents, spent drying agents, and any residual PCl₅ or product mixtures.

Chemistry Summary

This Wallach synthesis provides a direct route to 5-haloimidazoles. The phosphorus pentachloride facilitates a cyclodehydration of the oxamide derivative, directly yielding the chlorinated imidazole product in a single step [3] [1]. The moderate yield is consistent with historical reports of this method.

References

- 1. IMIDAZOLE: SYNTHESIS, PROPERTIES AND... | PharmaTutor [pharmatutor.org]

- 2. An Overview on Synthesis, Properties and Biological Activities of... [ijpsjournal.com]

- 3. Researches on imidazoles | SpringerLink [link.springer.com]

- 4. 872-49-1 | CAS DataBase [chemicalbook.com]

- 5. - Wikipedia Phosphorus pentachloride [en.wikipedia.org]

- 6. 17 Phosphorus Manufacturers in Pentachloride | Metoree 2025 [us.metoree.com]

- 7. reagent grade, 95 10026-13-8 Phosphorus pentachloride [sigmaaldrich.com]

Comprehensive Application Notes and Protocols: Synthesis of N-Methyl Imidazole via Wallach Synthesis Route

Chemical Introduction and Background

N-methyl imidazole (1-methylimidazole) is an aromatic heterocyclic compound with significant importance in pharmaceutical chemistry and chemical synthesis. It serves as a versatile building block for various biologically active compounds and is a key precursor in the synthesis of ionic liquids. The Wallach synthesis method, which utilizes N,N'-Dimethyloxamide as starting material, provides a classical route for obtaining this valuable compound. This method is particularly valuable for producing the N-methyl substituted variant without the tautomerism exhibited by unsubstituted imidazole, which enhances its stability and modifies its chemical reactivity.

N-methyl imidazole exhibits enhanced basicity (pKa of conjugate acid ≈ 7.4) compared to unsubstituted imidazole, making it particularly useful in various catalytic applications. The compound is a colourless liquid at room temperature with a boiling point of 198°C and demonstrates excellent solubility in water and polar organic solvents. These properties make it valuable as a specialty solvent and catalyst in numerous chemical transformations. Its importance in pharmaceutical applications is underscored by its presence in various drugs including the antihistamine ranitidine and the antidepressant mianserin, as well as its role as a key intermediate in the synthesis of the DNA base adenine [1] [2].

Table 1: Fundamental Characteristics of N-Methyl Imidazole

| Property | Specification |

|---|---|

| Chemical Name | 1-Methyl-1H-imidazole |

| Molecular Formula | C₄H₆N₂ |

| Molar Mass | 82.10 g/mol |

| Physical State | Colorless liquid |

| Melting Point | -6°C |

| Boiling Point | 198°C |

| Density | 1.03 g/cm³ |

| Basic Character | pKa of conjugate acid ≈ 7.4 |

Synthetic Protocol

Reagents and Equipment

Table 2: Required Reagents and Materials

| Reagent/Material | Specification | Quantity | Role |

|---|---|---|---|

| This compound | ≥98% purity | 10.0 g (84.7 mmol) | Starting material |

| Phosphorus Pentachloride | ≥95% purity | 35.0 g (168 mmol) | Chlorinating agent |

| Hydroiodic Acid | 57% stabilized, ACS grade | Excess (for reduction) | Reducing agent |

| Dry Toluene | Anhydrous, ≥99.8% | 100 mL | Reaction solvent |

| Calcium Hydride | Reagent grade, 95% | Drying agent | Solvent drying |

| Sodium Thiosulfate | 1M solution | 50 mL | Quenching agent |

| Dichloromethane | HPLC grade | 150 mL | Extraction solvent |

| Anhydrous Sodium Sulfate | Granular, ≥99% | Drying agent | Drying extracts |

Required Equipment: Round-bottom flasks (250 mL, 500 mL), reflux condenser, magnetic stirrer with heating mantle, Schlenk line or nitrogen/vacuum source, separatory funnel (500 mL), rotary evaporator, distillation apparatus, ice-water bath, safety shields, personal protective equipment (acid-resistant gloves, face shield, lab coat), fume hood with proper ventilation, glassware for vacuum distillation.

Step-by-Step Procedure

Solvent Drying and Preparation: Begin by drying toluene over calcium hydride for 24 hours under nitrogen atmosphere. Distill the toluene directly into the reaction flask under inert atmosphere prior to use. Assemble the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen pressure throughout the reaction to exclude moisture.

Reaction Mixture Setup: Charge the dried toluene (100 mL) and this compound (10.0 g, 84.7 mmol) into the reaction flask. Stir the mixture until a homogeneous suspension is obtained. Cool the reaction vessel to 0°C using an ice-water bath while maintaining stirring.

Phosphorus Pentachloride Addition: Gradually add phosphorus pentachloride (35.0 g, 168 mmol) in small portions (∼2-3 g) through the addition funnel over 45 minutes. Caution: This reaction is highly exothermic and must be carefully controlled to prevent thermal runaway. After complete addition, slowly warm the reaction mixture to room temperature and then heat to reflux (∼110°C) for 6 hours under continuous stirring. Monitor the reaction progress by TLC (SiO₂, 1:1 ethyl acetate/hexane).

Intermediate Formation: Upon completion, cool the reaction mixture to room temperature and carefully remove volatile byproducts under reduced pressure. The resulting solid is the chlorine-containing intermediate (2-chloro-1,3-dimethylimidazolium chloride), which can be used directly in the next step without further purification.

Reduction with Hydroiodic Acid: Transfer the crude intermediate to a 250 mL round-bottom flask and add excess hydroiodic acid (57%, 50 mL) slowly with efficient cooling. Heat the mixture to 90°C for 4 hours with vigorous stirring. Safety Note: Perform this step in a well-ventilated fume hood with appropriate protective equipment due to the corrosive nature of HI and potential I₂ vapor formation.

Workup Procedure: After cooling to room temperature, carefully neutralize the excess hydroiodic acid with saturated sodium bicarbonate solution until pH 7-8 is reached. Caution: Neutralization is highly exothermic and releases CO₂; add slowly with stirring. Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic extracts and wash with 10% sodium thiosulfate solution (2 × 25 mL) to remove any residual iodine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 198°C (or ∼90°C at 20 mmHg) as a colorless liquid. The final product can be further dried over molecular sieves (3Å) and stored under nitrogen atmosphere to prevent moisture absorption. Typical yield: 4.8-5.3 g (70-77%).

Diagram 1: Experimental Workflow for N-Methyl Imidazole Synthesis

Reaction Mechanism

The Wallach synthesis proceeds through a well-defined multi-step mechanism involving initial chlorination followed by cyclization and reduction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The initial stage involves nucleophilic attack where the carbonyl oxygen of this compound attacks phosphorus pentachloride, resulting in the replacement of oxygen with two chlorine atoms and formation of POCl₃ as a byproduct. This generates a reactive imidoyl chloride intermediate (2-chloro-1,3-dimethylimidazolium chloride). The mechanism proceeds through a cyclization step where the nucleophilic nitrogen attacks the electrophilic carbon of the imidoyl chloride, forming the imidazole ring structure. Finally, reductive dehalogenation with hydroiodic acid eliminates the chlorine substituents, yielding the final N-methyl imidazole product.

The specificity of the N-methyl substitution in the final product is determined by the pre-existing methyl groups on the starting diamide. This prevents the tautomerism observed in unsubstituted imidazole and ensures regioselective product formation. The reaction proceeds through a cationic intermediate that is stabilized by the electron-donating effects of the nitrogen atoms in the forming heterocyclic ring system [3] [4].

Diagram 2: Reaction Mechanism of Wallach Synthesis

Analytical Characterization

Spectroscopic Properties

Table 3: Analytical Characterization Data for N-Methyl Imidazole

| Analytical Method | Characteristic Features | Reference Values |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Singlet, δ 7.48 ppm (1H, H-2); Singlet, δ 6.88 ppm (1H, H-4); Singlet, δ 6.83 ppm (1H, H-5); Singlet, δ 3.63 ppm (3H, N-CH₃) | [1] [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.5 ppm (C-2); δ 129.4 ppm (C-4); δ 119.2 ppm (C-5); δ 32.1 ppm (N-CH₃) | [5] |

| FT-IR (neat, cm⁻¹) | 3150-3100 (w, C-H stretch); 3100-3000 (w, aromatic C-H); 1650-1500 (m, C=C, C=N stretch); 1100-1000 (s, C-N stretch) | [3] |

| Mass Spectrometry | m/z 83.06 [M+H]⁺ (C₄H₇N₂) | [1] |

| Boiling Point | 198°C (760 mmHg); ∼90°C (20 mmHg) | [1] |

Quality Control Assessment

Product purity should be verified by gas chromatography (GC-MS) with comparison to authentic standards when available. The water content can be determined by Karl Fischer titration and should be less than 0.1% for optimal stability. The identity of the product can be confirmed by elemental analysis with calculated values: C, 58.52%; H, 7.37%; N, 34.11%. Experimental values should be within 0.4% of theoretical values. For pharmaceutical applications, additional testing for heavy metal contamination and residual solvent analysis may be required according to relevant regulatory guidelines.

Applications and Conclusion

Pharmaceutical and Chemical Applications

N-methyl imidazole serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its importance in medicinal chemistry is demonstrated by its presence in drugs such as the antihistamine ranitidine and the antidepressant mianserin [2]. Furthermore, it constitutes a fundamental building block for the synthesis of ionic liquids, particularly dialkyl imidazolium salts like 1-butyl-3-methylimidazolium hexafluorophosphate, which find applications as green solvents in various chemical processes [1]. The BASF company has utilized N-methyl imidazole in their industrial-scale BASIL process for the production of diethoxyphenylphosphine, where it functions as an acid scavenger to produce 1-methylimidazolium hydrochloride that separates as a distinct liquid phase [1].

The compound also finds application as a ligand in coordination chemistry, forming complexes with various metals including Fe, Co, Ni, and Cu. These complexes have been explored for their potential applications in catalysis and materials science [1]. In synthetic chemistry, N-methyl imidazole is employed as a precursor for the methylimidazole monomer of pyrrole-imidazole polyamides, which can selectively bind to specific sequences of double-stranded DNA, showing potential for targeted therapeutic applications [1].

Conclusion

The Wallach synthesis utilizing this compound provides an efficient and reliable method for the preparation of N-methyl imidazole. This protocol offers researchers a detailed experimental procedure with comprehensive safety considerations for obtaining this important chemical building block. The well-established reaction mechanism and detailed analytical characterization methods ensure reproducible results and product quality. As a versatile synthetic intermediate with significant applications in pharmaceutical development and chemical synthesis, N-methyl imidazole continues to maintain its importance in modern chemical research and industrial processes. Future directions may focus on process optimization and the development of greener synthetic alternatives to enhance sustainability while maintaining efficiency and yield.

References

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. -methylimidazole - (Organic Chemistry) - Vocab, Definition... | Fiveable N [fiveable.me]

- 3. : SYNTHESIS, PROPERTIES AND... | PharmaTutor IMIDAZOLE [pharmatutor.org]

- 4. (PDF) Routes of synthesis and biological significances of Imidazole ... [academia.edu]

- 5. Self-assembled supramolecular structures of O, N , N ′ tridentate... [pmc.ncbi.nlm.nih.gov]

N,N'-Dimethyloxamide as precursor for heterocyclic organic compounds

Understanding N,N'-Dimethyloxamide

This compound is an organic compound with the molecular formula C₄H₈N₂O₂. Its basic properties, crucial for experimental planning, are summarized in the table below.

| Property | Value |

|---|---|

| CAS Number | 615-35-0 [1] |

| Molecular Formula | C₄H₈N₂O₂ [1] |

| Molecular Weight | 116.12 g/mol [1] |

| Melting Point | 214–217 °C (lit.) [1] |

| Density (Predicted) | 1.091±0.06 g/cm³ [1] |

| pKa (Predicted) | 11.76±0.46 [1] |

| Solubility | Soluble in chloroform, dichloromethane, methanol [1] |

Further calculated thermodynamic properties are provided in the table below for advanced process design.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -244.11 | kJ/mol | Joback Calculated [2] |

| Boiling Point (Tboil) | 499.00 | K | Joback Calculated [2] |

| Heat Capacity at Constant Pressure (Cp,gas) at 499 K | 192.93 | J/mol×K | Joback Calculated [2] |

Synthetic Application in Heterocyclic Chemistry

The primary chemical application found in the search results is its use as a precursor for synthesizing halogenated imidazoles, which are important scaffolds in medicinal and industrial chemistry [3].

Application: Synthesis of 1-Methyl-4,5-dihalogenoimidazoles this compound serves as a starting material in the preparation of 1-methyl-4,5-dihalogeno- and 1-methyl-2,4,5-trihalogenoimidazoles via a reaction with phosphorus pentachloride (PCl₅) or phosphorus pentabromide (PBr₅) [3]. The reaction proceeds through a secondary halogenation of initially formed 1-methyl-5-halogenoimidazoles by the phosphorus pentahalides [3].

The following diagram illustrates the logical workflow of this reaction and the subsequent halogenation process.

Experimental Considerations & Safety

For the specific reaction mentioned:

- Key Reagent: Phosphorus pentahalides (PCl₅ or PBr₅) are highly reactive and require careful handling [3].

- Reaction Scope: The method also applies to halogenating other imidazole derivatives, such as 1,2-dialkyl-5-chloroimidazole and 2-alkylimidazoles, at the free position in the nucleus [3].

General Safety and Handling:

- Hazard Statements: this compound carries hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

- Precautionary Measures: Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Handle in a well-ventilated area, preferably inside a fume hood [1].

- Storage: The compound should be stored sealed in a dry container at room temperature [1].

Commercial Sourcing

This compound is available from various chemical suppliers. Pricing is highly dependent on quantity and purity.

| Supplier | Product Number | Quantity | Price (USD) | Purity |

|---|---|---|---|---|

| TRC | B412828 | 250 mg | $45.00 | Not Specified |

| AK Scientific | R814 | 5 g | $91.00 | Not Specified |

| Matrix Scientific | 172056 | 25 g | $118.00 | Not Specified |

| American Custom Chemicals | CHM0004036 | 25 g | $1,170.31 | 95.00% |

| American Custom Chemicals | CHM0004036 | 100 g | $2,643.80 | 95.00% |

References

pharmaceutical intermediates synthesis with N,N'-Dimethyloxamide

Synthesis of N,N'-Dimethyloxamide

This compound serves as a key precursor. The synthesis involves a condensation reaction between an oxalic acid ester and methylamine [1].

Reaction Scheme: Oxalic Acid Ester + 2 Methylamine → this compound + 2 Alcohol

Detailed Experimental Protocol [1]:

- Reactants: Ethyl oxalate (or another oxalic acid ester) and a concentrated aqueous solution of methylamine.

- Procedure: The oxalic acid ester is added to the strong methylamine solution with adequate cooling. The product, this compound, precipitates out of the solution.

- Work-up and Purification: The crude product is washed sequentially with dilute acetic acid and then with alcohol. It can be further purified by recrystallization from hot water, forming needles or hexagonal leaflets.

- Key Properties:

- Melting Point: 209-210 °C

- Solubility: Very soluble in hot water, soluble in alcohol

- Density: 1.28-1.31 g/cc [1]

Quantitative Data for this compound

The table below summarizes key physical and chemical properties for the intermediate.

| Property | Value / Description | Reference |

|---|---|---|

| Chemical Formula | C₄H₈N₂O₂ | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| CAS Registry Number | 615-35-0 | [1] |

| Appearance | Needles or hexagonal leaflets | [1] |

| Melting Point | 209-210 °C | [1] |

| Density | 1.28 - 1.31 g/cm³ | [1] |

| Primary Application | Precursor to energetic materials (e.g., Dinitrodimethyloxamide) | [1] |

Synthesis Workflow

The following diagram illustrates the pathway from basic starting materials to the final pharmaceutical intermediate, based on the information located.

Important Notes for Researchers

- Precursor Role: The searched literature primarily details the use of this compound as a precursor for energetic materials like dinitrodimethyloxamide, rather than for a broad range of modern pharmaceutical APIs [1].

- Alternative Intermediates: Current pharmaceutical research utilizes various specialized intermediates. For example, Evonik Industries lists intermediates like N-Boc-4-oxo-L-prolin (for Teneligliptin) and N-Moc-L-valine (for Velpatasvir) [2]. These are more representative of contemporary drug synthesis.

- Safety: The described synthesis involves chemicals that require careful handling. The nitration step, in particular, is a highly specialized and hazardous procedure that should only be performed by trained personnel with appropriate safety measures [1].

Guidance for Further Research

- Explore Modern Intermediates: Investigate currently relevant intermediates such as protected amino acids (e.g., N-Boc derivatives) and boronic acid esters, which are widely used in API synthesis for drugs targeting conditions like cancer and cardiovascular disease [2].

- Consult Specialized Suppliers: Review the product catalogs of major pharmaceutical chemical suppliers (e.g., Evonik Industries) to identify commercially relevant intermediates and their specified applications [2].

- Refine Your Literature Search: Use scientific databases to search for specific, recent applications of "this compound" or "oxamide derivatives" in a pharmaceutical context, as the information found here is limited in scope and timeliness.

References

N,N'-Dimethyloxamide in amidation reactions protocol

Chemical Identification and Physical Properties

N,N'-Dimethyloxamide (CAS 615-35-0) is a solid compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol [1]. Its structure can be represented by the SMILES notation CNC(=O)C(=O)NC [1].

Table 1: Physical Properties of this compound [2] [1]

| Property | Value | Unit | Source / Notes |

|---|---|---|---|

| Melting Point | 215 - 217 | °C | Experimental [1] |

| Melting Point (Tfus) | 340.02 | K (≈66.9 °C) | Joback Calculated [2] |

| Boiling Point (Tboil) | 499.00 | K (≈225.9 °C) | Joback Calculated [2] |

| Standard Enthalpy of Formation (ΔfH°gas) | -244.11 | kJ/mol | Joback Calculated [2] |

| Enthalpy of Vaporization (ΔvapH°) | 50.86 | kJ/mol | Joback Calculated [2] |

| Enthalpy of Fusion (ΔfusH°) | 19.51 | kJ/mol | Joback Calculated [2] |

| Critical Temperature (Tc) | 698.04 | K | Joback Calculated [2] |

| Critical Pressure (Pc) | 4756.24 | kPa | Joback Calculated [2] |

Table 2: Temperature-Dependent Property (Ideal Gas Heat Capacity) [2]

| Temperature (K) | Cp, gas (J/mol×K) |

|---|---|

| 499.00 | 192.93 |

| 532.17 | 201.23 |

| 565.35 | 209.10 |

| 598.52 | 216.57 |

| 631.70 | 223.63 |

| 664.87 | 230.30 |

| 698.04 | 236.58 |

Conformational Analysis

Theoretical studies using the CNDO/2 method for energy optimization indicate that the most stable molecular conformation features a planar dimethylamide group, twisted approximately 80.5 degrees around the central C-C bond relative to the other amide group [3] [4]. This non-planar structure minimizes energy and is consistent with experimental data.

Handling and Safety Considerations

- Physical Form: Solid at room temperature [1].

- Handling: Standard laboratory practices for handling stable, non-volatile solids are recommended.

- Storage: Store in a cool, dry place in a well-closed container.

Application Context and Experimental Workflow

This compound is an amide compound. In synthetic chemistry, it is typically a product of an amidation reaction between a derivative of oxalic acid and methylamine, rather than a reagent used to form other amide bonds [1]. The following diagram outlines this general synthetic relationship and the compound's characterized properties.

Locating Synthetic Protocols

To find detailed synthetic procedures for making or using this compound, I suggest you:

- Consult Chemical Databases: Search SciFinder, Reaxys, or the USPTO database for specific patents or journal articles containing full experimental sections.

- Refine Your Search: Use terms like "synthesis of this compound", "preparation of this compound" or "oxalamide synthesis" for more relevant results.

- Review General Amidation Methods: While not specific to this compound, the evaluation of alternative solvents like ethyl acetate and 2-methyltetrahydrofuran as replacements for DMF and DCM in common amidation reactions provides valuable general guidance for modern, greener synthesis [5].

References

- 1. , N '- N , 98% 5 g | Buy Online | Thermo Scientific Alfa... Dimethyloxamide [fishersci.co.uk]

- 2. , N '- N (CAS 615-35-0) - Chemical & Physical... Dimethyloxamide [chemeo.com]

- 3. On the Conformational Analysis of N , N - Dimethyloxamide [degruyterbrill.com]

- 4. On the Conformational Analysis of N , N - Dimethyloxamide | Scilit [scilit.com]

- 5. Evaluation of alternative solvents in common amide coupling reactions ... [pubs.rsc.org]

condensation reactions with N,N'-Dimethyloxamide

Chemical Profile of N,N'-Dimethyloxamide

The table below summarizes the key identifiers and physical properties of this compound, which are essential for handling and planning experiments.

| Property | Value |

|---|---|

| CAS Number | 615-35-0 [1] |

| Molecular Formula | C₄H₈N₂O₂ [2] [1] |

| Molecular Weight | 116.12 g/mol [2] [1] |

| Melting Point | 209–210 °C (literature) [3]; 215–217 °C (commercial source) [1] |

| SMILES | CNC(=O)C(=O)NC [1] |

| Appearance | Needles or hexagonal leaflets from water [3] |

| Solubility | Very soluble in hot water, soluble in alcohol [3] |

| Density | 1.28–1.31 g/cm³ [3] |

Synthesis and Nitration Protocols

Here is a detailed experimental methodology for synthesizing and reacting this compound, compiled from historical and technical sources.

Synthesis of this compound

This protocol is adapted from historical literature and forum discussions [3].

- Objective: To prepare this compound from an oxalic acid ester and methylamine.

- Reaction: (COOR)₂ + 2 CH₃NH₂ → (CONHCH₃)₂ + 2 ROH (where R is an ethyl or methyl group) [3].

- Procedure:

- Add ethyl oxalate to a strong, cooled aqueous solution of methylamine. Methylamine is typically used as a concentrated aqueous solution, often prepared by free-basing its hydrochloride salt [3].

- The product, this compound, will precipitate from the solution.

- Collect the solid by filtration.

- Wash the precipitate sequentially with dilute acetic acid and then with alcohol [3].

- Recrystallize the crude product from hot water to obtain needles or hexagonal leaflets [3].

The workflow below summarizes the synthesis and subsequent nitration reaction.

Nitration to Dinitrodimethyloxamide (MNO)

This protocol is adapted from a 2002 forum post citing a 1946 US Patent [3]. Note: This is a specialized, hazardous reaction.

- Objective: To nitrate this compound using an anhydrous nitration process.

- Reaction: (CONHCH₃)₂ + 2 N₂O₅ → (CON(NO₂)CH₃)₂ + other products.

- Materials:

- This compound

- Dinitrogen pentoxide (N₂O₅)

- Carbon tetrachloride (CCl₄)

- Phosphorus pentoxide (P₂O₅)

- Procedure:

- Prepare a nitrating solution by dissolving 10.3 grams of N₂O₅ in 100 ml of CCl₄ in the presence of 3 grams of P₂O₅.

- Add 2 grams of dimethyloxamide to this solution. The temperature is expected to rise by 15–30°C.

- Maintain the reaction mixture for 20–45 minutes.

- Filter the clear solution to remove spent P₂O₅ and phosphoric acid.

- Recover the residual N₂O₅ and distill out CCl₄ under vacuum.

- The residue is crude dinitrodimethyloxamide (MNO) [3].

Application in Energetic Materials

The primary application found for a derivative of this compound is in the field of energetic materials, not pharmaceuticals:

- Eutectic Explosive: A 70:30 mixture by weight of PETN (pentaerythritol tetranitrate) and dinitrodimethyloxamide (MNO) forms a eutectic mixture that melts at 100°C and can be cast as a homogeneous liquid. This cast material was reported to have a detonation velocity of 8500 m/s [3].

Analysis and Limitations of Available Data

The search results are insufficient for creating detailed application notes for drug development.

- Limited Scope: The data primarily covers basic properties, synthesis, and an application in explosives. No information was found on its use in medicinal chemistry or as a building block in drug development.

- Outdated and Informal Sources: The most detailed reaction protocols come from a 2002 online forum [3] citing much older patents, which may not reflect modern safety or optimization standards.

- Lack of Condensation Reactions: The core request for "" remains unaddressed. It is unclear if it acts as a reactant in such transformations.

Recommendations for Further Research

To obtain the information you need, consider these avenues:

- Search Specialized Databases: Use platforms like SciFinder, Reaxys, or PubMed to search for "this compound" specifically in reaction databases. These are more likely to contain information on its use in condensation reactions.

- Broaden Search Terms: Explore related chemistry using terms like "oxamide derivatives," "N-methyloxamide," or search for its use as a ligand in coordination chemistry, which is hinted at in one search result [4].

- Consult Recent Literature: Focus on journal articles from the last decade, as the most relevant information found here is over 20 years old.

References

- 1. , N '- N , 98% 5 g | Buy Online | Thermo Scientific Alfa... Dimethyloxamide [fishersci.co.uk]

- 2. , N '- N (CAS 615-35-0) - Chemical & Physical... Dimethyloxamide [chemeo.com]

- 3. Dinitrodimethyloxamide [Archive] - The Explosives and Weapons Forum [thevespiary.org]

- 4. Crystal and molecular structure of the six-co-ordinate antimony(III)... [pubs.rsc.org]

using N,N'-Dimethyloxamide in material science polymers

N,N'-Dimethyloxamide: Chemical Data Summary

The table below summarizes the key chemical and physical properties of this compound (CAS 615-35-0) for researcher reference [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 615-35-0 [1] [2] [4] |

| Molecular Formula | C₄H₈N₂O₂ [1] [2] [3] |

| Molecular Weight | 116.12 g/mol [2] [4] [3] |

| Melting Point | 214-217 °C (lit.) [1] [2] |

| Density | 1.1±0.1 g/cm³ [1] |

| Physical Form | Crystals [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol [2] |

| Safety (GHS) | Warning - Causes skin and serious eye irritation, and may cause respiratory irritation [1] [2] |

Research Context and Potential Applications

While direct protocols are unavailable, the following points can guide your research:

- Chemical Structure Insight: The conformational analysis of this compound has been studied computationally. One study found that the lowest energy minimum features a planar dimethylamide function twisted approximately 80.5 degrees with respect to the other amide group [5]. This structural insight can be important for understanding its behavior in polymer synthesis.

- Indirect Role in Polymer Science: The search results do not show this compound as a direct monomer. However, a related compound, bis(acryloylhydrazine), is used to create transparent cross-linked polymer monoliths with N,N-dimethylacrylamide [6]. This suggests that the oxamide functional group (a diamide of oxalic acid) can play a role in creating cross-linked materials, particularly those designed for de-crosslinking via oxidative degradation [6].

Proposed Research Workflow

Given the lack of specific protocols, here is a proposed workflow to develop application notes for this compound in polymer science:

References

- 1. NN'- Dimethyloxamide | CAS#:615-35-0 | Chemsrc [chemsrc.com]

- 2. , N '- N | 615-35-0 Dimethyloxamide [chemicalbook.com]

- 3. , N '- N , 98% 5 g | Buy Online | Thermo Scientific Alfa... Dimethyloxamide [fishersci.co.uk]

- 4. , N ′- N | CAS 615-35-0 | SCBT - Santa Cruz... Dimethyloxamide [scbt.com]

- 5. On the Conformational Analysis of N , N - Dimethyloxamide | Scilit [scilit.com]

- 6. Dissolution of a transparent cross - linked monolith in water by... polymer [nature.com]

purification methods for N,N'-Dimethyloxamide

Chemical Profile of N,N'-Dimethyloxamide

The table below summarizes the key identifying information and physical properties for this compound based on the search results.

| Property | Description |

|---|---|

| CAS Number | 615-35-0 [1] [2] [3] |

| Molecular Formula | C4H8N2O2 [1] [2] [3] |

| Molecular Weight | 116.12 g/mol [1] [3] |

| Melting Point | 215-217°C [3] |

| IUPAC Name | This compound [3] |

| SMILES | CNC(=O)C(=O)NC [3] |

| InChI Key | IPZCJUOJSODZNK-UHFFFAOYSA-N [2] [3] |

| LogP | -1.11 [2] |

| Purity | Available at 98% [3] |

Analytical & Semi-Preparative HPLC Method

One source indicates that This compound can be analyzed using a reversed-phase (RP) HPLC method [2]. The following details can serve as a starting point for developing your own purification protocol.

- Column: Newcrom R1 (a reverse-phase column with low silanol activity) [2].

- Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [2].

- MS-Compatibility: For mass spectrometry applications, phosphoric acid should be replaced with formic acid [2].

- Scalability: The method is scalable and can be used for preparative separation to isolate impurities [2].

The diagram below outlines the general workflow for scaling up an analytical HPLC method for semi-preparative purification, which is applicable to compounds like this compound.

Frequently Asked Questions

What is the difference between analytical and preparative HPLC? The core difference lies in the objective. Analytical HPLC is used to identify and quantify components in a mixture, while preparative HPLC (including semi-prep) is used to isolate and purify compounds from a mixture for further use [4]. The scale (column size, flow rate, injection volume) is adjusted to facilitate the isolation of larger quantities of material.

My purified compound yield is low. What could be the cause? Low yield can stem from several factors. The sample may not be fully soluble in the mobile phase, leading to incomplete injection or column clogging. The chromatographic method might not be fully optimized, causing the target peak to co-elute with impurities. Additionally, during collection, the fractionation window might be too narrow, missing parts of the target peak, or the delay volume between the detector and collector might not be accurately calibrated [4].

Can I use my existing analytical method for purification? Yes, often you can. A well-established analytical method can be directly scaled to semi-preparative conditions without re-development by moving to a larger column with the same stationary phase and adjusting the flow rate and injection volume proportionally [4]. This is efficient for "cleaning up" fractions.

References

- 1. , N ′- N | CAS 615-35-0 | SCBT - Santa Cruz... Dimethyloxamide [scbt.com]

- 2. , N ’- N | SIELC Technologies Dimethyloxamide [sielc.com]

- 3. , N '- N , 98% 5 g | Buy Online | Thermo Scientific Alfa... Dimethyloxamide [fishersci.co.uk]

- 4. : When to Use Analytical, Semi-Preparative... HPLC Purification [thermofisher.com]

improving yield in N,N'-Dimethyloxamide reactions

Synthesis Method for N,N'-Dimethyloxamide

The table below summarizes a synthesis route for this compound based on historical literature. This method uses a classic approach with readily available starting materials.

| Aspect | Details |

|---|---|

| Key Reaction | Reaction of an oxalic acid ester with methylamine [1]. |

| Procedure | Add ethyl oxalate to a strong, cooled aqueous methylamine solution; the product precipitates out [1]. |

| Work-up | Wash the precipitated product successively with dilute acetic acid and then with alcohol [1]. |

| Reported Melting Point | 214-217 °C [2]. |

The following diagram illustrates the synthesis workflow and the related explosive compound derived from this compound:

Frequently Asked Questions

What is the main hazard associated with this compound?

The available safety information indicates that this compound is generally an irritant. The safety data sheet classifies it with the warning signal word "Warning" and cites hazards related to skin, eye irritation, and potential respiratory irritation (H315, H319, H335) [2].

How can I improve the yield of this reaction?

The search results do not provide specific data on yield optimization. However, general principles for reactions involving amine nucleophiles and ester electrophiles can be considered:

- Temperature Control: The procedure emphasizes carrying out the reaction with cooling [1]. This is often critical to control the reaction's exotherm, minimize side reactions, and improve the purity and yield of the precipitated product.

- Reagent Concentration: Using a "strong methylamine solution" is specified [1]. A higher concentration likely favors the forward reaction and improves the conversion rate.

Guidance for Further Research

The information found is primarily from compound databases and a historical forum discussion referencing old literature. To build a more robust technical knowledge base, I suggest you:

- Consult Primary Literature: Use scientific databases (like SciFinder, Reaxys) to find the original journal articles describing the synthesis, such as Ann. 76, 324 and Ann. 184, 51, which are referenced in the forum discussion [1].

- Explore Analogous Reactions: Research the synthesis of similar compounds, such as oxamide or other N,N'-disubstituted oxamides. The principles learned can often be applied to your specific compound.

- Focus on Purification: The documented method relies on precipitation and washing [1]. Investigating recrystallization from hot water (a solvent in which it is reported to be very soluble) [1] could be a key area for improving final product purity and yield.

References

solvent selection for N,N'-Dimethyloxamide reactions

Chemical Identity & Physical Properties

Understanding the basic properties of N,N'-Dimethyloxamide is the first step in solvent selection and experimental design.

Table 1: Basic Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 615-35-0 [1] [2] |

| Molecular Formula | C₄H₈N₂O₂ [1] [2] |

| Molecular Weight | 116.12 g/mol [1] [2] |

| Melting Point | 215-217 °C [1] |

| SMILES | CNC(=O)C(=O)NC [1] |

Table 2: Detailed Physical and Thermodynamic Properties The following data, primarily calculated, can help model reaction behavior and plan purification steps like crystallization [3].

| Property | Value | Unit |

|---|---|---|

| Boiling Point | 499.00 | K |

| Critical Temperature | 698.04 | K |

| Critical Pressure | 4756.24 | kPa |

| Gibbs Free Energy of Formation (ΔfG°) | -96.26 | kJ/mol |

| Enthalpy of Formation (ΔfH°gas) | -244.11 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 50.86 | kJ/mol |

Synthesis and Experimental Protocols

While direct solvent recommendations for downstream reactions are scarce, established protocols exist for synthesizing This compound itself.

Synthesis from an Oxalic Acid Ester and Methylamine This is a primary method for producing the compound [4].

Reaction Principle: A nucleophilic substitution where methylamine attacks the carbonyl carbon of the oxalic acid ester, displacing an alkoxide group.

Detailed Procedure:

- Reaction: Add the oxalic acid ester (e.g., diethyl oxalate) to a strong, cooled aqueous solution of methylamine. The product

This compoundwill precipitate from the solution [4]. - Work-up: Collect the solid precipitate. Wash it sequentially with dilute acetic acid and then with alcohol (e.g., ethanol) to purify [4].

- Crystallization: Recrystallize the crude product from hot water to obtain pure

This compoundas needles or hexagonal leaflets. The compound is very soluble in hot water and soluble in alcohol [4].

- Reaction: Add the oxalic acid ester (e.g., diethyl oxalate) to a strong, cooled aqueous solution of methylamine. The product

Alternative Synthesis Routes

- Oxidation Route: The compound can be synthesized by oxidizing 1,3,4-trimethyluracil with potassium permanganate (KMnO₄) [4].

Troubleshooting and Frequently Asked Questions

Q1: What are the primary safety considerations for this compound?

While a specific Safety Data Sheet (SDS) was not available in the search results, you must consult the official SDS from your supplier before use. A related compound, N,N-Dimethylacetamide (DMA), has documented cytotoxic effects and can cause infertility in animal models, highlighting the importance of treating similar compounds with caution [5]. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses.

Q2: How should I store this compound? The product is sold "For Research Use Only," indicating it should be stored in a controlled environment. Recommended storage conditions are typically in a cool, dry place, away from incompatible substances [2].

Q3: The compound doesn't seem to dissolve in my chosen solvent. What are its solubility properties? Literature indicates it has specific solubility profiles [4]:

- Very soluble in hot water

- Soluble in alcohol

- Sparingly soluble in cold water (approximately 1g in 41 parts water at 9.4°C) This suggests polar aprotic solvents might be suitable, but you should experimentally verify for your specific reaction.

Q4: Are there any known stability issues? The compound is stable enough to be sublimed when heated [4]. However, it is decomposed by alkalis into methylamine and oxalic acid, so it should be kept away from strong basic conditions [4].

Methodology for Solvent Selection

Given the lack of direct data, here is a systematic approach to selecting a solvent for your reactions with This compound:

- Identify Reaction Type: Determine if your reaction is a substitution, condensation, oxidation, etc. The solvent must not participate in or inhibit the desired reaction.

- Consult Polarity Data: Use the calculated logPoct/wat value of -1.522 [3]. This negative value indicates a high affinity for water over octanol, meaning